molecular formula C6H12N2 B13778985 1-ethyl-3-methyl-2H-imidazole CAS No. 87587-77-7

1-ethyl-3-methyl-2H-imidazole

Cat. No.: B13778985
CAS No.: 87587-77-7
M. Wt: 112.17 g/mol
InChI Key: IBZJNLWLRUHZIX-UHFFFAOYSA-N
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Description

1-Ethyl-3-methyl-2H-imidazole (CAS: 649745-76-6) is a substituted imidazole derivative with the molecular formula C₆H₁₁N₂ and a molecular weight of 111.17 g/mol. Its IUPAC name is This compound, featuring a five-membered aromatic heterocyclic ring with two nitrogen atoms at positions 1 and 2. The ethyl group is attached to the N1 position, and a methyl group is bonded to N3 . This compound is often utilized as a precursor for ionic liquids (e.g., 1-ethyl-3-methylimidazolium perchlorate) due to its tunable physicochemical properties, such as low melting points and high thermal stability .

Properties

CAS No.

87587-77-7

Molecular Formula

C6H12N2

Molecular Weight

112.17 g/mol

IUPAC Name

1-ethyl-3-methyl-2H-imidazole

InChI

InChI=1S/C6H12N2/c1-3-8-5-4-7(2)6-8/h4-5H,3,6H2,1-2H3

InChI Key

IBZJNLWLRUHZIX-UHFFFAOYSA-N

Canonical SMILES

CCN1CN(C=C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-3-methyl-2H-imidazole can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole . Another method involves the condensation of α-bromoketones with formamidine acetate in liquid ammonia .

Industrial Production Methods: Industrial production of this compound often involves the use of high-pressure reactors and specialized catalysts to ensure high yields and purity. The process typically includes steps such as cyclization, purification, and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-methyl-2H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-ethyl-3-methyl-2H-imidazole involves its interaction with various molecular targets and pathways. For instance, in biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to antimicrobial or antifungal effects . In chemical reactions, its role as a solvent or catalyst can facilitate the formation of desired products by stabilizing reaction intermediates .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-ethyl-3-methyl-2H-imidazole with structurally analogous imidazole derivatives, emphasizing substituent effects, synthesis routes, and applications:

Compound Name Substituents & Positions Molecular Weight (g/mol) Key Properties/Applications Synthesis Method Reference
This compound N1: Ethyl; N3: Methyl 111.17 Ionic liquid precursor, catalysis Alkylation of imidazole (hypothetical)
1-Methyl-2-(methylthio)-1H-benzo[d]imidazole N1: Methyl; C2: Methylthio; Benzannulated ring 178.27 Pharmaceutical intermediate, sulfur-containing ligand S-alkylation with methyl iodide
4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid N1: Methyl; C2: Butanoic acid; Benzyl/hydroxyethyl groups 407.47 (estimated) Drug candidate (hypothetical) Hydrolysis under basic conditions
Ethyl 2-phenyl-1,4-di-p-tolyl-1H-imidazole-5-carboxylate N1: p-Tolyl; N4: p-Tolyl; C2: Phenyl; C5: Ethoxycarbonyl 425.49 Fluorescent materials, medicinal chemistry Multi-component condensation
1-([1,1’-Biphenyl]-4-yl)-2-methyl-4,5-diphenyl-1H-imidazole N1: Biphenyl; C2: Methyl; C4,5: Phenyl 440.54 Antimicrobial studies, material science Condensation reaction

Structural and Electronic Differences

  • Substituent Effects :

    • This compound lacks aromatic substituents, making it less sterically hindered compared to benzannulated derivatives like 1-methyl-2-(methylthio)-1H-benzo[d]imidazole . This simplicity enhances its versatility in forming ionic liquids.
    • Compounds with electron-withdrawing groups (e.g., ester in Ethyl 2-phenyl-1,4-di-p-tolyl-1H-imidazole-5-carboxylate ) exhibit reduced basicity at the imidazole nitrogen, altering reactivity in catalytic applications .
  • Aromaticity and Solubility: Benzannulated derivatives (e.g., benzo[d]imidazoles) have extended π-conjugation, increasing hydrophobicity compared to non-fused imidazoles like this compound .

Physicochemical Properties

  • Melting Points : Simple imidazoles (e.g., this compound) have lower melting points than benzannulated derivatives. For example, Ethyl 2-phenyl-1,4-di-p-tolyl-1H-imidazole-5-carboxylate melts at 127–128°C , whereas ionic liquid derivatives remain liquid at room temperature .
  • Solubility : Sulfur-containing derivatives (e.g., 1-methyl-2-(methylthio)-1H-benzo[d]imidazole ) are more soluble in polar aprotic solvents due to thioether groups .

Biological Activity

1-Ethyl-3-methyl-2H-imidazole is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

This compound (C₆H₁₂N₂) is characterized by a five-membered ring structure containing nitrogen atoms. Its molecular weight is approximately 112.17 g/mol, and it exhibits solubility in polar solvents. The compound's structure allows it to interact with various biological macromolecules, making it a subject of interest in medicinal chemistry.

Biological Activities

Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. A study measuring the minimum inhibitory concentration (MIC) found that this compound has potential effectiveness against several clinical microbial strains, although its potency was noted to be lower than traditional antibiotics like rifampin and gentamicin .

Enzyme Inhibition
The compound is also being investigated for its role as an enzyme inhibitor. It can modulate biochemical pathways by binding to active or allosteric sites on enzymes, thereby influencing cellular processes such as signal transduction and gene expression.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Interaction : By binding to enzymes, the compound can inhibit their activity, which may lead to altered metabolic pathways.
  • Receptor Binding : It may also interact with various receptors, impacting cellular signaling pathways.

Case Studies and Experimental Data

A series of studies have been conducted to explore the biological effects of this compound:

  • Antimicrobial Activity Evaluation :
    • Method : Agar diffusion method and microdilution techniques were employed to assess antimicrobial efficacy.
    • Results : The compound demonstrated variable effectiveness against different strains, with MIC values indicating moderate activity compared to established antibiotics .
  • Enzyme Inhibition Studies :
    • Method : Enzymatic assays were performed to evaluate inhibition potential.
    • Findings : The compound showed promise as an inhibitor for certain enzymes involved in metabolic pathways, suggesting potential therapeutic applications in drug development.

Data Summary Table

Biological Activity Method Used Findings
AntimicrobialAgar diffusion, MIC testsModerate activity against clinical strains
Enzyme inhibitionEnzymatic assaysPotential inhibitor of specific metabolic enzymes

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